molecular formula C16H20 B042965 2,6-Diisopropylnaphthalene CAS No. 24157-81-1

2,6-Diisopropylnaphthalene

Cat. No.: B042965
CAS No.: 24157-81-1
M. Wt: 212.33 g/mol
InChI Key: GWLLTEXUIOFAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diisopropylnaphthalene is an organic compound with the chemical formula C₁₆H₂₀. It is one of several isomers of diisopropylnaphthalene and appears as a white or colorless solid. This compound is primarily used as a plant growth regulator, particularly in the storage of potatoes to inhibit sprouting .

Biochemical Analysis

Biochemical Properties

2,6-Diisopropylnaphthalene plays a significant role in biochemical reactions, particularly in plant growth regulation. It interacts with various enzymes and proteins to inhibit the sprouting of potatoes

Cellular Effects

The effects of this compound on cells are primarily observed in plant cells, where it influences cell function by inhibiting sprouting during storage

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules within the cell. It may bind to certain enzymes or proteins, potentially inhibiting or activating them, leading to changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound has a certain degree of stability and does not degrade quickly

Dosage Effects in Animal Models

It has been noted that adverse effects in animals given repeated high doses resulted in effects on organs (adrenal, kidney, and liver) and reduced body weights .

Metabolic Pathways

It is known that this compound can be oxidized to 2,6-naphthalenedicarboxylic acid , but the enzymes or cofactors it interacts with during this process are not yet identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diisopropylnaphthalene is typically synthesized through the alkylation of naphthalene with propylene in the presence of an acidic catalyst such as aluminum chloride. The reaction involves the addition of propylene to naphthalene, followed by disproportionation and asymmetrization of the alkylated product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of a bubbling column reactor where naphthalene and propylene are reacted in the presence of HZSM-5 catalyst. The reaction is carried out at elevated temperatures and pressures, followed by rectification and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diisopropylnaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Reactions with bases and diazo compounds typically require controlled conditions to prevent exothermic reactions.

Major Products:

    Oxidation: The major product is 2,6-naphthalenedicarboxylic acid.

    Substitution: The products vary depending on the reagents used but can include various substituted naphthalene derivatives.

Properties

IUPAC Name

2,6-di(propan-2-yl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20/c1-11(2)13-5-7-16-10-14(12(3)4)6-8-15(16)9-13/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLLTEXUIOFAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7035272
Record name 2,6-Diisopropylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7035272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24157-81-1
Record name 2,6-Diisopropylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24157-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diisopropylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024157811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-DIISOPROPYLNAPHTHALENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166467
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphthalene, 2,6-bis(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Diisopropylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7035272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-diisopropylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.845
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIISOPROPYLNAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X71YEU9QB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Substantially pure 2,6-diisopropylnaphthalene can be recovered from the diisopropylnaphthalene products in a multi-stage separation scheme. In one embodiment, the diisopropylnaphthalene product is first fractionally distilled to obtain a low boiling fraction which contains unreacted naphthalene and monoisopropylnaphthalene, a middle fraction containing the diisopropylnaphthalenes, and a high boiling fraction containing triisopropylnaphthalene and tetraisopropylnaphthalenes. 2,6-diisopropylnaphthalene is obtained from the middle fraction by cooling the liquid to a temperature between 0° C. and -20° C. to fractionally crystallize the 2,6-isomer from the other diisopropylnaphthalenes. The mother liquor from the crystallization can be subjected to a second crystallization step, or it can then be combined with the low boiling and high boiling fractions, and subjected to transalkylation before recycle to the alkylation reactor, along with fresh naphthalene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
diisopropylnaphthalenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
triisopropylnaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
tetraisopropylnaphthalenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diisopropylnaphthalene
Reactant of Route 2
Reactant of Route 2
2,6-Diisopropylnaphthalene
Reactant of Route 3
2,6-Diisopropylnaphthalene
Reactant of Route 4
2,6-Diisopropylnaphthalene
Reactant of Route 5
2,6-Diisopropylnaphthalene
Reactant of Route 6
2,6-Diisopropylnaphthalene
Customer
Q & A

Q1: What is the primary industrial application of 2,6-DIPN?

A1: 2,6-DIPN serves as a precursor to 2,6-naphthalene dicarboxylic acid (2,6-NDCA), a crucial monomer in manufacturing high-performance polymers like polyethylene naphthalate (PEN) and liquid crystal polymers. [, , , ]

Q2: How is 2,6-DIPN synthesized?

A2: 2,6-DIPN is produced via the shape-selective isopropylation of naphthalene using propene, primarily catalyzed by modified H-mordenite zeolites. This method offers advantages over traditional Friedel-Crafts alkylation due to its enhanced selectivity towards the desired 2,6-isomer. [, , , , , , , , , , , , ]

Q3: Why is shape-selective synthesis crucial for 2,6-DIPN production?

A3: Isopropylation of naphthalene generates various diisopropylnaphthalene isomers. Shape-selective catalysts, particularly modified H-mordenites, favor the formation of the desired 2,6-DIPN isomer by sterically hindering the formation of bulkier isomers within their pore structures. This selectivity simplifies downstream purification processes. [, , , , , ]

Q4: What are the challenges associated with conventional Friedel-Crafts catalysts in 2,6-DIPN synthesis?

A4: Conventional Friedel-Crafts catalysts lack shape selectivity, leading to a mixture of diisopropylnaphthalene isomers. This necessitates complex and costly separation techniques to isolate 2,6-DIPN. [, , ]

Q5: How can the selectivity for 2,6-DIPN be further improved during synthesis?

A5: Research suggests several strategies for enhancing 2,6-DIPN selectivity: * Dealumination of H-Mordenite: Precise dealumination modifies the acidity and pore structure of H-mordenite, optimizing it for 2,6-DIPN production. [, , ] * Modification with Metal Oxides: Introducing oxides of cerium, boron, phosphorus, magnesium, lanthanum, or zirconium onto H-mordenite can significantly enhance its selectivity towards 2,6-DIPN. [] * Modification with Rare Earths: Surface modification of H-mordenite with rare earth elements, particularly a combination of lanthanum and cerium, demonstrably improves 2,6-DIPN selectivity without compromising naphthalene conversion. [] * Reaction Atmosphere: Conducting the isopropylation reaction under a hydrogen atmosphere, as opposed to nitrogen, can mitigate catalyst deactivation by reducing coke formation, thereby sustaining high naphthalene conversion and 2,6-DIPN yield over multiple reaction cycles. [, ]

Q6: What purification methods are effective for isolating 2,6-DIPN?

A6: Static melt crystallization is a viable technique for purifying 2,6-DIPN from its isomers. This method leverages the distinct melting point differences between the isomers, eliminating the need for solvents. [, ]

Q7: Beyond 2,6-DIPN synthesis, what other applications utilize H-mordenite catalysts?

A7: H-mordenite catalysts are versatile and find use in various reactions beyond 2,6-DIPN synthesis. These include: * Disproportionation of 2-isopropylnaphthalene: H-mordenites, especially when modified with iron oxide, can catalyze this reaction to produce 2,6-DIPN. []

Q8: How is 2,6-DIPN quantified in complex mixtures?

A8: Gas chromatography coupled with ion-trap tandem mass spectrometry (GC-MS/MS) is a sensitive and selective method for determining 2,6-DIPN levels in intricate matrices like food packaging and food samples. []

Q9: Is there information available on the toxicological profile of 2,6-DIPN?

A9: Research on the toxicological effects of 2,6-DIPN is limited. Studies in rats have examined its absorption, distribution, metabolism, and excretion, indicating that it primarily undergoes oxidation of the isopropyl chain. [, ] Further investigation is necessary to fully elucidate its potential health and environmental impacts.

Q10: Has 2,6-DIPN been detected in consumer products, and what are the implications?

A10: 2,6-DIPN has been identified in food packaging materials, suggesting potential migration into food. Further research is required to evaluate the safety implications of this finding. [, ]

Q11: Are there concerns regarding the persistence of 2,6-DIPN in the environment?

A11: While data on the environmental fate and degradation of 2,6-DIPN is limited, its presence in recycled cellulose packaging raises concerns about its potential persistence and accumulation in the environment. []

Q12: What measures can be taken to mitigate the environmental impact of 2,6-DIPN?

A12: Sustainable practices are crucial for minimizing the environmental footprint of 2,6-DIPN: * Responsible Waste Management: Proper disposal and recycling of products containing 2,6-DIPN are essential to prevent its release into the environment. * Exploration of Biodegradable Alternatives: Investigating and developing biodegradable alternatives to 2,6-DIPN and its derivatives can contribute to environmental sustainability.

Q13: How can computational chemistry contribute to understanding 2,6-DIPN?

A13: Computational approaches, like density functional theory (DFT), provide insights into the reaction mechanism of 2,6-DIPN synthesis over zeolite catalysts. These models shed light on the interaction of reactants, intermediates, and the catalyst at the molecular level. []

Q14: Have predictive models been developed for 2,6-DIPN?

A14: The Conductor-like Screening Model for Real Solvents (COSMO-RS) has been successfully employed to predict essential physicochemical properties of alkylated naphthalenes, including 2,6-DIPN. This approach allows for estimating properties such as aqueous solubility, vapor pressure, and partition coefficients, which are crucial for understanding the compound's environmental fate and behavior. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.